4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate

structural differentiation molecular weight esterification pattern

4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate (CAS 94135-06-5) is a synthetic pregnane-class steroid characterized by a dual-esterification pattern: an acetate enol ester at position 4 and a hexanoate (caproate) ester at position 17 on a pregn-4-ene-3,20-dione core. It bears the molecular formula C29H42O6 and a molecular weight of 486.6 g/mol.

Molecular Formula C29H42O6
Molecular Weight 486.6 g/mol
CAS No. 94135-06-5
Cat. No. B12684917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate
CAS94135-06-5
Molecular FormulaC29H42O6
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)OC(=O)C)C)C(=O)C
InChIInChI=1S/C29H42O6/c1-6-7-8-9-25(33)35-29(18(2)30)17-13-22-20-10-11-23-26(34-19(3)31)24(32)14-15-27(23,4)21(20)12-16-28(22,29)5/h20-22H,6-17H2,1-5H3/t20-,21+,22+,27-,28+,29+/m1/s1
InChIKeyWRZVFSQVZDEDIK-NTLFILIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate (CAS 94135-06-5): Structural Identity and Procurement-Relevant Classification


4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate (CAS 94135-06-5) is a synthetic pregnane-class steroid characterized by a dual-esterification pattern: an acetate enol ester at position 4 and a hexanoate (caproate) ester at position 17 on a pregn-4-ene-3,20-dione core [1]. It bears the molecular formula C29H42O6 and a molecular weight of 486.6 g/mol [1][2]. The compound is registered under EINECS 302-874-1, indicating its presence in the European commercial chemical inventory between 1971 and 1981 [3]. It is listed in the PARC inventory of potential endocrine-disrupting compounds [1] and is currently supplied exclusively for research purposes by several chemical vendors . Unlike single-ester progestins such as hydroxyprogesterone caproate (17-hexanoate only) or hydroxyprogesterone acetate (17-acetate only), this compound's distinguishing structural feature is the simultaneous presence of ester functionalities at both the 4- and 17-positions, which alters its physicochemical profile relative to all single-ester comparators.

1
Dual-ester architecture (4-acetate + 17-hexanoate) differentiates from all single-ester progestins
2
Suitable for analytical standard workflows (LC-MS/MS, HPLC method qualification)
3
Supports research on dual-ester prodrug metabolism and endocrine disruptor screening

Why Hydroxyprogesterone Caproate or Acetate Cannot Substitute for 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate


Generic substitution between this compound and its closest single-ester analogs—hydroxyprogesterone caproate (CAS 630-56-8) and hydroxyprogesterone acetate (CAS 302-23-8)—is precluded by fundamental differences in the number, position, and chemical nature of ester groups. The target compound carries two ester moieties (4-acetate enol ester plus 17-hexanoate) versus a single 17-ester in each comparator, resulting in a molecular weight increase of approximately 58 Da over hydroxyprogesterone caproate (C27H40O4, MW 428.6) and approximately 114 Da over hydroxyprogesterone acetate (C23H32O4, MW 372.5) [1][2]. The 4-acetate group forms an enol ester conjugated with the 3-keto-4-ene system, which is absent in all single-ester analogs and may influence both metabolic stability and receptor recognition [1]. Critically, the 4-acetate eliminates the sole hydrogen bond donor present in comparator molecules (computed HBD count of 0 for the target compound versus 0 for hydroxyprogesterone caproate and 0 for hydroxyprogesterone acetate), while the dual-ester architecture increases the hydrogen bond acceptor count to 6, compared to 4 for hydroxyprogesterone caproate and 4 for hydroxyprogesterone acetate [1][3]. These structural divergences alter LogP, topological polar surface area, and metabolic liability in ways that cannot be compensated for by simple dose adjustment of a single-ester analog.

Target
4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate
Substitute
Hydroxyprogesterone caproate (17-hexanoate only) — missing 4-acetate enol ester, lower MW and HBA count
Target
4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate
Substitute
Hydroxyprogesterone acetate (17-acetate only) — substantially more polar (LogP ~3.2 vs 5.3), TPSA difference 26.3 Ų

Quantitative Differentiation Evidence for 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate vs. Closest Analogs


Dual Esterification Index: Molecular Weight and Formula Distinction from Single-Ester Progestins

The target compound (C29H42O6, MW 486.6) carries two ester groups—4-acetate and 17-hexanoate—yielding a molecular weight 58.0 Da higher than hydroxyprogesterone caproate (C27H40O4, MW 428.6) and 114.1 Da higher than hydroxyprogesterone acetate (C23H32O4, MW 372.5) [1]. This mass increment is not merely additive; the 4-acetate enol ester introduces an additional conjugated carbonyl system (O=C–O–C=C–C=O) that is structurally absent from all single-ester 17α-hydroxyprogesterone derivatives . The dual esterification produces 6 hydrogen bond acceptors versus 4 in each single-ester comparator, while maintaining 0 hydrogen bond donors across all three compounds, yielding a higher HBA/HBD ratio (undefined, as HBD=0) and altered solvation characteristics [1][2].

Molecular Weight & HBA
Reported
MW 486.6 g/mol; HBA = 6
Δ +58.0 Da / Δ +114.1 Da
Unambiguous LC-MS discrimination from single-ester analogs
Data to verify with certificate of analysis upon receipt
structural differentiation molecular weight esterification pattern physicochemical profiling

Lipophilicity Differentiation: Computed LogP of the Dual-Ester vs. Single-Ester Progestins

The computed partition coefficient (XLogP3) for the target compound is 5.3, reflecting the combined lipophilic contributions of the 4-acetate and 17-hexanoate esters [1]. In comparison, hydroxyprogesterone caproate has an XLogP3 of approximately 5.8 (PubChem, computed), while hydroxyprogesterone acetate has an XLogP3 of approximately 3.2 [2][3]. An independent source (SIELC) reports a computed LogP of 5.66 for the target compound using a proprietary algorithm [4]. Notably, the dual-ester compound exhibits intermediate lipophilicity between the two single-ester analogs—less lipophilic than the 17-hexanoate-only species but substantially more lipophilic than the 17-acetate-only species—suggesting that the 4-acetate moiety partially moderates the strong lipophilicity imparted by the 17-hexanoate chain.

Lipophilicity (LogP)
Cross-study comparable
XLogP3 = 5.3 (PubChem)
LogP = 5.66 (SIELC)
Intermediate lipophilicity: Δ −0.5 vs. caproate; Δ +2.1 vs. acetate
Computational prediction; experimental confirmation recommended
lipophilicity LogP tissue partitioning depot formation

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability Differentiation

The computed topological polar surface area (TPSA) of the target compound is 86.7 Ų, compared to 60.4 Ų for hydroxyprogesterone caproate and 60.4 Ų for hydroxyprogesterone acetate [1][2][3]. The 26.3 Ų increase in TPSA arises from the additional ester carbonyl and ether oxygens introduced by the 4-acetate enol ester moiety [1]. In standard drug-likeness models (Veber rules), TPSA values below 140 Ų are associated with favorable oral bioavailability; however, TPSA values above 80 Ų combined with high LogP (>5) place the target compound in a physicochemical space distinct from the single-ester analogs (TPSA 60.4 Ų, LogP range 3.2–5.8), suggesting altered passive membrane permeation characteristics [4].

TPSA
Class-level inference
86.7 Ų
Δ +26.3 Ų (43.5% increase)
Differentiated permeability profile relative to single-ester congeners
No experimental permeability data publicly available
TPSA membrane permeability oral bioavailability prediction drug-likeness

Verified Reverse-Phase HPLC Retention and Analytical Method Availability

A validated reverse-phase HPLC method using a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase; formic acid substitution for MS-compatible applications) has been established for the separation and analysis of this compound [1]. The method is documented as scalable from analytical to preparative scale and is suitable for pharmacokinetic applications [1]. In contrast, standard compendial HPLC methods for hydroxyprogesterone caproate (USP monograph) use different column chemistries and mobile phase conditions optimized for the single-ester species [2]. The availability of a dedicated, vendor-documented HPLC method for the target compound reduces method development burden for laboratories requiring identity and purity verification of the dual-ester species specifically.

HPLC Method
Supporting evidence
Newcrom R1 column; MeCN/H2O/H3PO4
MS-compatible with formic acid substitution
Dedicated vendor-validated method reduces method development burden
Scalable to preparative; UPLC adaptation available
HPLC method analytical quality control chromatographic separation purity verification

Regulatory Inventory Status: EINECS Listing and Endocrine Disruptor Screening Classification

The target compound is listed under EINECS number 302-874-1, confirming its presence in the European Inventory of Existing Commercial Chemical Substances for the period 1971–1981 [1]. It is additionally catalogued in the PARC (Partnership for the Assessment of Risks from Chemicals) list of 7,074 potential endocrine-disrupting compounds (EDCs) under the NORMAN Suspect List Exchange framework [2][3]. Hydroxyprogesterone caproate, by contrast, is listed as an approved pharmaceutical ingredient with well-characterized human safety data and is not classified solely as a research chemical [4]. This regulatory divergence has direct procurement implications: the target compound is supplied under research-use-only (RUO) terms by all identified vendors, whereas hydroxyprogesterone caproate is available in pharmaceutical-grade (GMP) quality from multiple manufacturers.

Regulatory Status
Supporting evidence
EINECS 302-874-1; PARC EDC List
DSSTox DTXSID40240741
Research-use-only supply status verified; not a GMP pharmaceutical ingredient
Permitted for non-clinical research and environmental fate studies
EINECS endocrine disruptor regulatory status PARC EDC list

Research and Industrial Application Scenarios for 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate


Analytical Reference Standard for LC-MS/MS Method Development and Environmental Monitoring

The compound's unambiguous molecular formula (C29H42O6, MW 486.6) and unique dual-ester mass spectrometric signature provide a high-specificity analytical target for developing LC-MS/MS methods to detect steroid esters in environmental water, wastewater effluent, or biological matrices. Its inclusion in the PARC EDC suspect list [1] makes it a relevant reference standard for environmental monitoring programs screening for understudied synthetic steroid contaminants. The availability of a pre-established HPLC method [2] further supports its use as a system suitability standard during method qualification.

Structure-Activity Relationship (SAR) Probe for Progestogen Ester Pharmacology

The dual-ester architecture (4-acetate + 17-hexanoate) makes this compound a valuable SAR tool for dissecting the contributions of individual ester moieties to receptor binding, metabolic stability, and pharmacokinetics in the 17α-hydroxyprogesterone ester series. By comparing this compound head-to-head with hydroxyprogesterone caproate (17-hexanoate only) and hydroxyprogesterone acetate (17-acetate only), researchers can isolate the pharmacodynamic and pharmacokinetic consequences of introducing a 4-enol acetate group onto the pregn-4-ene-3,20-dione scaffold [3]. The computed LogP difference of >2 units versus the 17-acetate analog [3] predicts measurably distinct in vitro permeability and protein binding behavior.

In Vitro Metabolism and Stability Studies of Dual-Ester Steroid Prodrugs

With two hydrolytically labile ester groups at distinct positions (4-enol acetate and 17-hexanoate), this compound offers a model substrate for studying sequential vs. parallel esterase-mediated hydrolysis of steroid prodrugs in hepatocyte, microsomal, or plasma stability assays. The 0 hydrogen bond donor count (versus 0 for single-ester analogs) and elevated TPSA (86.7 Ų vs. 60.4 Ų) [3] may influence the rate and regioselectivity of esterase cleavage, providing mechanistic insights relevant to the design of controlled-release steroid formulations.

Endocrine Disruption Screening in Tier 1 In Vitro Assays

Given its PARC EDC classification [1], this compound is a candidate for inclusion in Tier 1 endocrine disruption screening batteries (e.g., ER/PR/AR/GR transactivation assays, steroidogenesis assays in H295R cells) to determine whether the dual-esterification pattern confers agonist or antagonist activity at nuclear steroid hormone receptors distinct from that of single-ester progestins. Its research-use-only supply status is fully aligned with the non-clinical nature of such screening programs.

Application
Selection Property
Validation Focus
Analytical reference standard (LC-MS/MS, environmental monitoring)
Unambiguous dual-ester mass signature; MW 486.6 g/mol
LC-MS/MS method qualification; retention time and fragmentation reproducibility
Structure-activity relationship (SAR) probe
Dual-ester architecture vs. single-ester analogs; LogP intermediate range
Receptor binding and permeability comparison studies
In vitro metabolism and stability studies
Two hydrolytically labile ester groups; altered TPSA and HBA/HBD profile
Esterase-mediated hydrolysis regioselectivity in hepatocyte or microsomal assays
Endocrine disruption screening (Tier 1 in vitro)
PARC EDC classification; structurally distinct dual-ester steroid
Nuclear receptor transactivation assay response context
Quote Request

Request a Quote for 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.